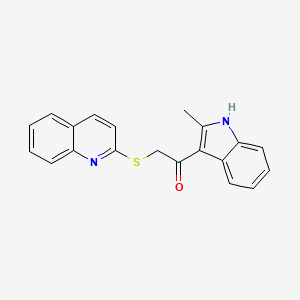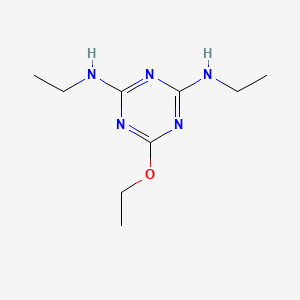
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C9H17N5O . It’s a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine typically starts from triazine. The chloride ion of the compounds reacts with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The InChI code for 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is 1S/C9H17N5O/c1-4-10-7-12-8 (11-5-2)14-9 (13-7)15-6-3/h4-6H2,1-3H3, (H2,10,11,12,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine has a molecular weight of 211.27 . It’s a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
The compound has shown promising herbicidal activity against Phalaris minor , a major weed of wheat crop . It has been found to be comparable in activity to the reference herbicide isoproturon .
Inhibition of Photosynthesis
The compound has been studied for its ability to bind at the Q B binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis .
Antitumor Properties
Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
Aromatase Inhibitory Activity
Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of general structure 4 .
Antagonist Activity
The general structure 7 presents potent corticotrophin-releasing factor 1 receptor antagonist activity .
Protective Effect on Gastric Lesions
The compounds of type 8 show potent activity against leukotriene C 4 (LTC 4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .
Activity Against Protozoan Parasite
Among several other 1,3,5-triazine substituted polyamines tested, the substrate 10 presents a good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .
Chiral Stationary Phases
Other applications of the 1,3,5-triazine derivatives are as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
Safety and Hazards
When handling 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine, it’s important to avoid contact with skin, eyes, and respiratory tract . Appropriate personal protective equipment, such as gloves and safety glasses, should be worn . The compound should be handled in a well-ventilated area to avoid inhalation of gases or vapors . It should also be kept away from flammable materials, oxidizers, and acidic substances .
Eigenschaften
IUPAC Name |
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-10-7-12-8(11-5-2)14-9(13-7)15-6-3/h4-6H2,1-3H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZDQKHGHVXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

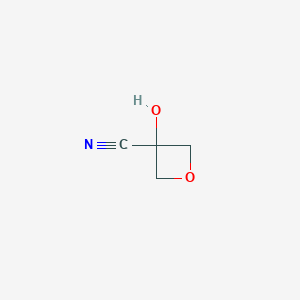


![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
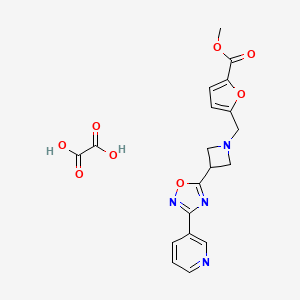
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
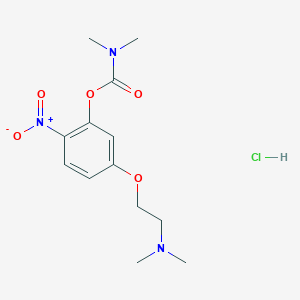
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
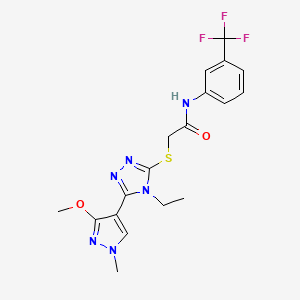
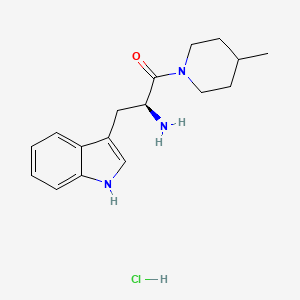
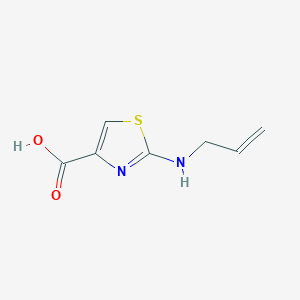
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
